

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Pyridinedicarboxaldehyde

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Compound of Interest

Compound Name: 2,6-Pyridinedicarboxaldehyde

Cat. No.: B058191

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyridinedicarboxaldehyde, also known as 2,6-diformylpyridine, is a versatile organic compound that serves as a crucial building block in a multitude of synthetic applications. Its unique structure, featuring a pyridine ring symmetrically substituted with two highly reactive aldehyde groups, makes it an invaluable precursor in the fields of medicinal chemistry, materials science, and catalysis. This technical guide provides a comprehensive overview of the core physicochemical properties of **2,6-pyridinedicarboxaldehyde**, detailed experimental protocols for its synthesis and analysis, and logical workflows for its application in the development of novel chemical entities.

Physicochemical Properties

The fundamental physicochemical properties of **2,6-Pyridinedicarboxaldehyde** are summarized in the tables below, providing a ready reference for researchers.

General Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₅ NO ₂	[1]
Molecular Weight	135.12 g/mol	[1]
Appearance	White to tan powder or crystalline solid	[2]
CAS Number	5431-44-7	[1]

Thermal and Solubility Properties

Property	Value	Reference
Melting Point	124-125 °C	
Boiling Point	152-154 °C at 103 mmHg	
Solubility	Soluble in methanol and chloroform.	[2]
Storage Temperature	2-8°C, stored under nitrogen.	[2]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **2,6-Pyridinedicarboxaldehyde**.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data is for spectra recorded in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃)[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in a citable format	-	-	Aldehydic Protons (CHO)
Data not available in a citable format	-	-	Pyridine Ring Protons

^{13}C NMR (100 MHz, CDCl_3)[3]

Chemical Shift (δ) ppm	Assignment
Data not available in a citable format	Aldehydic Carbons (C=O)
Data not available in a citable format	Pyridine Ring Carbons

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption peaks for **2,6-Pyridinedicarboxaldehyde** are presented below.

Wavenumber (cm^{-1})	Intensity	Assignment
~2830 and ~2730	Medium	C-H stretch of aldehyde
~1700	Strong	C=O stretch of aldehyde
~1580	Medium	C=C and C=N stretching in pyridine ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Under electron ionization (EI), **2,6-Pyridinedicarboxaldehyde** is expected to show a molecular ion peak and characteristic fragment ions.

m/z	Interpretation
135	Molecular Ion [M] ⁺
106	[M-CHO] ⁺
78	[C ₅ H ₄ N] ⁺

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **2,6-Pyridinedicarboxaldehyde** are crucial for reproducible research.

Synthesis of 2,6-Pyridinedicarboxaldehyde

Method 1: Oxidation of 2,6-Pyridinedimethanol with Selenium Dioxide[1]

This method involves the oxidation of the corresponding diol using selenium dioxide.

Materials:

- 2,6-Pyridinedimethanol
- Selenium(IV) dioxide (SeO₂)
- 1,4-Dioxane
- Celite

Procedure:

- Dissolve 300 mg (2.17 mmol) of 2,6-pyridinedimethanol in 50 ml of 1,4-dioxane.[1]
- Add 2.6 g (23.8 mmol) of selenium dioxide to the solution.[1]
- Reflux the mixture with stirring for 2 hours.[1]
- After the reaction is complete, cool the mixture to room temperature.[1]

- Filter the reaction mixture through a Celite-filled filter to remove selenium dioxide.[\[1\]](#)
- Distill the filtrate under reduced pressure and dry the residue under reduced pressure to obtain **2,6-pyridinedicarboxaldehyde**.[\[1\]](#)

Method 2: Reduction of 2,6-bis(1-pyrrolidinocarbonyl)pyridine with LiAlH_4 [\[1\]](#)

This method utilizes the reduction of a diamide derivative.

Materials:

- 2,6-bis(1-pyrrolidinocarbonyl)pyridine
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- 2 M aqueous hydrochloric acid
- Dichloromethane (CH_2Cl_2)
- Sodium sulfate (Na_2SO_4)
- Ether

Procedure:

- To a stirring solution of LiAlH_4 (0.31 g, 8.24 mmol) in 3 mL of anhydrous THF at 0 °C, slowly add a solution of 2,6-bis(1-pyrrolidinocarbonyl)pyridine (3.0 g, 11 mmol) in 20 mL of anhydrous THF dropwise.[\[1\]](#)
- Stir the reaction mixture in 30 mL of anhydrous THF for 16 hours.[\[1\]](#)
- After 40 minutes, carefully hydrolyze the reaction mixture with 2 M aqueous hydrochloric acid.[\[1\]](#)
- Separate the organic phase and extract the aqueous phase with CH_2Cl_2 (5 x 10 mL).[\[1\]](#)
- Combine the organic phases and dry with Na_2SO_4 .[\[1\]](#)

- Remove the solvent in vacuo.[1]
- Recrystallize the product from ether to give an almost colorless powder of **2,6-pyridinedicarboxaldehyde**. [1]

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

General Protocol:

- Dissolve the crude **2,6-pyridinedicarboxaldehyde** in a minimum amount of a suitable hot solvent (e.g., ether).[1]
- If insoluble impurities are present, perform a hot gravity filtration.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold solvent.
- Dry the purified crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of **2,6-pyridinedicarboxaldehyde**. [4]

- Column: Newcrom R1[4]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]
- Detection: UV detection is suitable for this compound.

Applications in Drug Development and Materials Science

2,6-Pyridinedicarboxaldehyde is a key intermediate in the synthesis of a wide range of molecules with important applications.

Synthesis of Schiff Bases

The aldehyde groups of **2,6-pyridinedicarboxaldehyde** readily react with primary amines to form diiminopyridine (Schiff base) ligands. These ligands are of great interest in coordination chemistry and catalysis.

General Procedure for Schiff Base Synthesis:

- Dissolve **2,6-pyridinedicarboxaldehyde** in a suitable solvent such as ethanol or methanol.
- Add a solution of the desired primary amine (2 equivalents) in the same solvent.
- The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion.
- The resulting Schiff base product often precipitates from the solution and can be collected by filtration.

Formation of Metal Complexes

Diiminopyridine ligands derived from **2,6-pyridinedicarboxaldehyde** are excellent chelating agents for a variety of metal ions. These metal complexes have applications in catalysis and as models for biological systems.

General Procedure for Metal Complex Formation:

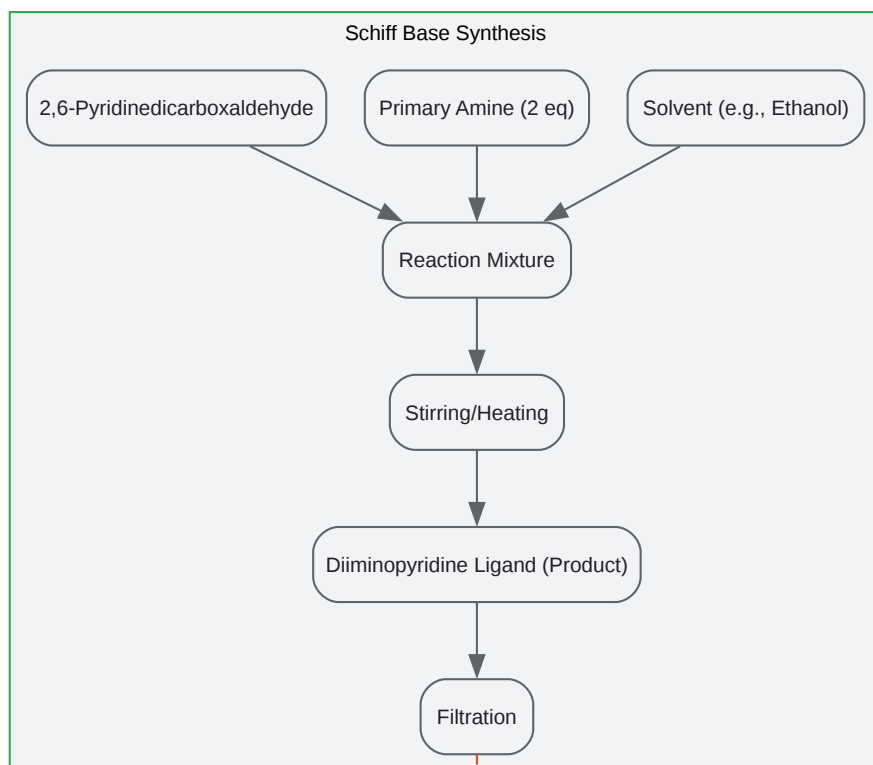
- Dissolve the diiminopyridine ligand in an appropriate solvent.
- Add a solution of a metal salt (e.g., a chloride or acetate salt of a transition metal) to the ligand solution.
- The reaction is typically stirred at room temperature or heated to facilitate complex formation.

- The resulting metal complex can be isolated by filtration or by removal of the solvent.

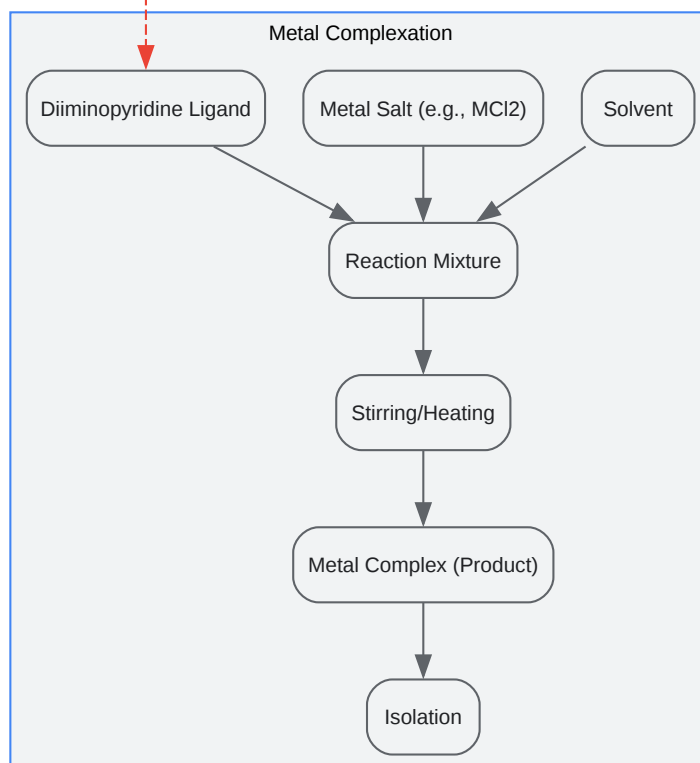
Visualized Workflows

Synthesis of a Diiminopyridine Ligand and its Metal Complex

The following diagram illustrates a typical experimental workflow for the synthesis of a diiminopyridine Schiff base ligand from **2,6-pyridinedicarboxaldehyde** and a primary amine, followed by its reaction with a metal salt to form a coordination complex.



Use as reactant

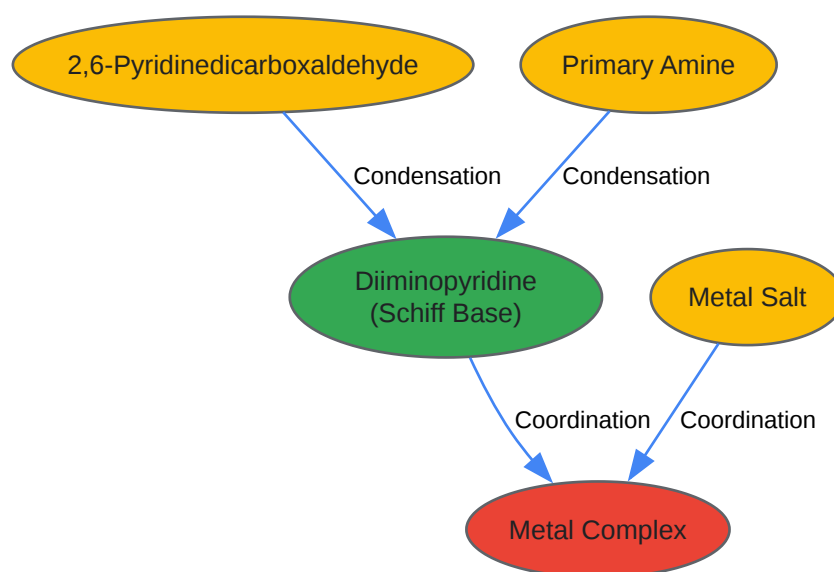


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Caption: Workflow for the synthesis of a diiminopyridine ligand and its subsequent metal complexation.

Logical Relationship in Synthesis

This diagram illustrates the logical progression from starting materials to the final metal complex product, highlighting the intermediate Schiff base.



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Caption: Logical flow from starting materials to the final metal complex via a Schiff base intermediate.

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